molecular formula C14H14BrNO3 B5080467 Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5080467
M. Wt: 324.17 g/mol
InChI Key: GJFTWNZUYLMWMG-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a methyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclization: Formation of the tetrahydropyridine ring through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tetrahydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Biological Activity

Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydropyridine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H16BrN2O3
  • Molecular Weight : 338.21 g/mol
  • CAS Number : 338960-00-2

Mechanisms of Biological Activity

Tetrahydropyridines have been shown to exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class often demonstrate cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (EWGs), such as bromine in this specific compound, enhances its anticancer properties.
  • Antimicrobial Effects : Some studies suggest that tetrahydropyridine derivatives possess antibacterial and antifungal activities.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings indicate significant potency:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)0.48
HCT116 (Colon Cancer)0.78
U937 (Leukemia)1.54

The IC50 values suggest that this compound is more potent than traditional chemotherapeutics like doxorubicin in certain contexts.

The mechanism underlying the anticancer activity includes:

  • Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and upregulation of p53 expression levels.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit antimicrobial activity. Specific tests against bacterial strains have shown promising results, although further research is needed to quantify these effects.

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that the compound induced significant cell cycle arrest at the G1 phase and activated apoptotic pathways. The study reported an IC50 value of 0.48 µM, indicating high efficacy compared to reference compounds like Tamoxifen .
  • Antimicrobial Testing : In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

Properties

IUPAC Name

methyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-4-3-5-10(15)6-9/h3-6,11H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFTWNZUYLMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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